molecular formula C15H15ClN2O3S B5578232 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5578232
M. Wt: 338.8 g/mol
InChI Key: VYYJULLVGCXTHY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic sulfamoyl-benzamide derivative intended for research applications. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Sulfamoyl-benzamides are an emerging class of compounds with significant potential in biochemical research, particularly as inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are ectonucleotidases involved in various physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . Compounds within this class have demonstrated potent, sub-micromolar inhibitory activity against key h-NTPDase isoforms, including h-NTPDase1, -2, -3, and -8 . The structural motif of a benzamide group linked to a sulfamoylphenyl group is also found in known NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases. Small-molecule inhibitors like glyburide (glibenclamide) and its advanced analogues, which share this core structure, are known to block the formation of the NLRP3 inflammasome complex, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β . Researchers can investigate 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide as a candidate for modulating purinergic signaling or inflammatory pathways. Its mechanism of action is hypothesized to involve interaction with the active sites or allosteric pockets of target proteins, similar to other sulfamoyl-benzamides .

Properties

IUPAC Name

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJULLVGCXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals like glyburide.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in the synthesis of glyburide, the compound acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activity

Compound Name Structure Modifications Biological Activity Key References
3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 3-Cl, ethyl-4-sulfamoylphenyl linkage Not explicitly stated (likely NLRP3 inhibition)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) 5-Cl, 2-OCH₃, ethyl-4-sulfamoylphenyl linkage NLRP3 inflammasome inhibitor; reduces myocardial infarct size in mice
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054) 3-Cl, oxo-ethyl-phenylethylamino linkage GPR139 agonist (EC₅₀ = 16 nM); crosses blood-brain barrier
3-Chloro-2-methyl-N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide (5e) 3-Cl, 2-CH₃, sulfamoylbenzyl linkage Pancreatic β-cell modulator (HPLC purity: 95.3%)
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂, 3-Cl-phenethyl linkage Sigma receptor ligand; potential prostate cancer imaging/therapy

Key Observations :

  • Substitution Position : The position of chlorine (3- vs. 5-) and additional groups (e.g., methoxy, methyl) significantly influence biological targets. For example, 16673-34-0 (5-Cl, 2-OCH₃) is a potent NLRP3 inhibitor, while JNJ-63533054 (3-Cl) targets GPR139 .
  • Linkage Flexibility : Ethyl chains (e.g., in 16673-34-0) enhance solubility and binding affinity compared to rigid aromatic linkages (e.g., phenethyl in N-(3-chlorophenethyl)-4-nitrobenzamide) .
  • Terminal Functional Groups : Sulfamoylphenyl groups (as in the target compound) are associated with anti-inflammatory activity, while nitro or benzyl groups (e.g., in 5e) modulate β-cell function or sigma receptor binding .

Physicochemical Properties

Property 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 16673-34-0 JNJ-63533054 N-(3-chlorophenethyl)-4-nitrobenzamide
Molecular Weight (g/mol) 352.8 368.84 343.83 334.8
LogP (Predicted) 2.1 1.8 2.5 3.2
Solubility Moderate (aqueous) High (polar groups) Moderate (lipophilic) Low (aromatic nitro group)
Synthetic Yield Not reported "Good yield" Not reported Not reported

Notes:

  • The sulfamoyl group in 16673-34-0 improves water solubility compared to nitro or benzyl derivatives .
  • Lipophilic compounds like JNJ-63533054 exhibit blood-brain barrier permeability, critical for CNS targets .

Anti-Inflammatory Activity

  • 16673-34-0: Demonstrated efficacy in reducing myocardial ischemia-reperfusion injury in mice by inhibiting NLRP3 inflammasome activation. Its 2-methoxy group enhances metabolic stability compared to non-substituted analogs .
  • The absence of methoxy may alter pharmacokinetics but retain anti-inflammatory properties .

Receptor Targeting

  • JNJ-63533054: A selective GPR139 agonist with nanomolar potency. The oxo-ethyl-phenylethylamino group is critical for receptor binding, unlike sulfamoylphenyl derivatives .
  • Sigma Receptor Ligands : N-(3-chlorophenethyl)-4-nitrobenzamide binds sigma receptors in prostate cancer cells, highlighting the role of nitro and chlorophenethyl groups in tumor imaging .

Biological Activity

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis and Characterization

The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 3-chloro-benzoyl chloride with 4-sulfamoylphenethylamine. Characterization methods may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that certain derivatives induced apoptosis, as evidenced by a substantial increase in annexin V-FITC positive cells. The apoptosis rate increased from 0.18% to 22.04%, indicating a 22-fold enhancement compared to control groups .
  • Mechanistic Insights : The compound's ability to inhibit carbonic anhydrase IX (CA IX) was highlighted, with IC50 values ranging from 10.93 to 25.06 nM, showcasing its selectivity over CA II (IC50 values between 1.55 and 3.92 μM) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inflammasome Inhibition : In models of acute myocardial infarction, it was shown to inhibit the NLRP3 inflammasome significantly, reducing caspase-1 activity by over 90% and infarct size by more than 40% . This suggests a protective role against ischemia-reperfusion injury.
  • Cytokine Production : Studies demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β in response to LPS stimulation .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated:

  • Inhibition Studies : Certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 80.69% at a concentration of 50 μg/mL . These findings suggest potential applications in treating bacterial infections.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study on a similar derivative (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) reported its ability to prevent cell death in HL-1 cardiomyocytes subjected to inflammatory stimuli. This derivative significantly inhibited inflammasome activation and showed cardioprotective properties in vivo .

Data Summary

Activity IC50/Effect Reference
Apoptosis InductionIncrease from 0.18% to 22.04%
CA IX InhibitionIC50: 10.93–25.06 nM
NLRP3 Inflammasome Inhibition>90% reduction in caspase-1 activity
Antibacterial ActivityUp to 80.69% inhibition

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